molecular formula C20H18F3NO2 B2652142 [4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate CAS No. 860784-04-9

[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate

Cat. No. B2652142
CAS RN: 860784-04-9
M. Wt: 361.364
InChI Key: QCCJJDOIYYDAIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with an indole and a phenyl group, both of which are common structures in many biologically active molecules. The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the indole and phenyl rings. The presence of the trifluoromethyl group could introduce some steric hindrance and potentially affect the compound’s conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the indole ring is nucleophilic and could undergo electrophilic substitution. The trifluoromethyl group could also potentially be replaced through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the indole ring could potentially allow for hydrogen bonding .

Scientific Research Applications

Synthesis and Biological Activities

  • A study presented the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, starting from 4-(1H-indol-3-yl)butanoic acid. These compounds exhibited potent inhibitory activity against the urease enzyme, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018).

Chemical Synthesis and Characterization

  • Research focused on the secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate showed the effectiveness of this alkylation system for various nucleophiles. This study contributes to the methodology of introducing benzyl groups in the presence of sensitive functional groups (Noji et al., 2003).

Advanced Materials and Chemical Engineering

  • A report on the synthesis, characterization, and aqueous solution behavior of carboxybetaine-containing cyclocopolymers highlights the pH- and salt-responsive properties of these materials. This research is significant for developing advanced materials with potential applications in biotechnology and medicine (Thomas et al., 2003).

Organic Sensitizers for Solar Cell Applications

  • A study on the molecular engineering of organic sensitizers for solar cell applications revealed novel organic compounds designed at the molecular level. These sensitizers showed high efficiency in converting incident photons to current, demonstrating their utility in photovoltaic technology (Kim et al., 2006).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be of interest in the field of medicinal chemistry, given the biological activity of many indole-containing compounds. Further studies could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2/c21-20(22,23)16-10-8-14(9-11-16)13-26-19(25)7-3-4-15-12-24-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,24H,3-4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCJJDOIYYDAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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